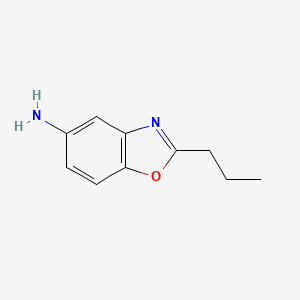

2-Propyl-1,3-benzoxazol-5-amine

Description

BenchChem offers high-quality 2-Propyl-1,3-benzoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyl-1,3-benzoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-3-10-12-8-6-7(11)4-5-9(8)13-10/h4-6H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYENCKOREHAFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311402 | |

| Record name | 2-Propyl-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-62-2 | |

| Record name | 2-Propyl-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Propyl-1,3-benzoxazol-5-amine

Introduction: The Significance of the Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of biologically active compounds. Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][2] The 2- and 5-positions of the benzoxazole ring are particularly amenable to substitution, allowing for the fine-tuning of a molecule's physicochemical properties and biological targets.

This guide provides a comprehensive technical overview of the synthesis of a specific, valuable derivative: 2-Propyl-1,3-benzoxazol-5-amine (CAS No: 886361-62-2).[3] This compound, featuring a propyl group at the 2-position and an amine at the 5-position, represents a key building block for the development of more complex pharmaceutical agents. The strategic placement of the amino group, in particular, offers a versatile handle for further functionalization, enabling the exploration of extensive chemical space in drug discovery programs.[4][5]

This document will explore two robust and scientifically sound synthetic strategies for the preparation of this target molecule. Each route will be discussed with a focus on the underlying chemical principles, the rationale for reagent and condition selection, and detailed, step-by-step experimental protocols.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 2-Propyl-1,3-benzoxazol-5-amine can be efficiently achieved through two primary pathways, each with its own set of advantages and considerations.

Route 1: The Direct Condensation Approach

This strategy relies on the direct, one-pot condensation and cyclization of a suitably substituted aminophenol with butyric acid. The use of a strong acid catalyst, such as polyphosphoric acid (PPA), is crucial for promoting both the initial amidation and the subsequent dehydrative cyclization.

Route 2: The Nitro-Intermediate Pathway

The following sections will provide a detailed exposition of each of these synthetic routes.

Route 1: Polyphosphoric Acid-Catalyzed Condensation of 2,4-Diaminophenol with Butyric Acid

This method represents a convergent and atom-economical approach to the target molecule. The reaction proceeds via an initial acylation of one of the amino groups of 2,4-diaminophenol by butyric acid, followed by an intramolecular cyclization and dehydration to furnish the benzoxazole ring.

Causality of Experimental Choices

-

2,4-Diaminophenol Dihydrochloride: This commercially available starting material is a stable salt of the reactive free base. The dihydrochloride form ensures a longer shelf-life and easier handling.[4][5][6][7]

-

Butyric Acid: This serves as the source of the 2-propyl group. It is a readily available and relatively inexpensive reagent.[8][9][10][11][12]

-

Polyphosphoric Acid (PPA): PPA serves a dual role in this transformation. It acts as a powerful dehydrating agent, driving the equilibrium towards the cyclized product. Secondly, it functions as a Brønsted acid catalyst, protonating the carbonyl group of butyric acid, thereby activating it towards nucleophilic attack by the aminophenol.[1][7][8][11] The mechanism involves the formation of a mixed anhydride between butyric acid and PPA, which is a highly reactive acylating agent.[8]

Visualizing the Synthetic Pathway

Caption: Direct condensation of 2,4-diaminophenol and butyric acid.

Detailed Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (10 equivalents by weight relative to 2,4-diaminophenol dihydrochloride).

-

Addition of Reactants: Under a gentle stream of nitrogen, add 2,4-diaminophenol dihydrochloride (1.0 eq) to the PPA with vigorous stirring. Once the solid has dissolved, add butyric acid (1.1 eq) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice with constant stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is approximately 8. This should be done in an ice bath to control the exothermic reaction.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

| Parameter | Value |

| Reactant Ratio | 1.0 eq 2,4-Diaminophenol : 1.1 eq Butyric Acid |

| Solvent/Catalyst | Polyphosphoric Acid |

| Temperature | 140-150 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 60-75% |

Route 2: A Two-Step Approach via a Nitro Intermediate

This synthetic route provides an alternative when the direct condensation is not feasible or gives low yields. It involves the initial formation of a 5-nitro-2-propyl-1,3-benzoxazole intermediate, followed by a standard reduction of the nitro group.

Step 1: Synthesis of 5-Nitro-2-propyl-1,3-benzoxazole

This step is analogous to the direct condensation described in Route 1, but with a different starting aminophenol.

-

2-Amino-4-nitrophenol: This is the key starting material, which will ultimately provide the 5-amino functionality after reduction.

-

Butyric Anhydride: In this variation, butyric anhydride can be used as the acylating agent. It is often more reactive than the corresponding carboxylic acid.

-

Acid Catalyst: While PPA can be used, other acid catalysts such as phosphorus pentoxide in methanesulfonic acid can also be effective.[8]

-

Reaction Setup: In a round-bottom flask, combine 2-amino-4-nitrophenol (1.0 eq) and butyric acid (1.5 eq).

-

Catalyst Addition: Carefully add polyphosphoric acid (10 eq by weight) to the flask with stirring.

-

Heating: Heat the mixture to 120-130 °C for 3-5 hours, monitoring by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Route 1 to isolate the 5-nitro-2-propyl-1,3-benzoxazole intermediate.

Step 2: Reduction of 5-Nitro-2-propyl-1,3-benzoxazole

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several reliable methods are available.

-

Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst. The reaction is typically carried out under a hydrogen atmosphere.[13]

-

Reduction with Tin(II) Chloride: This is a classic and robust method for the reduction of aromatic nitro compounds. The reaction is performed in an acidic medium, typically with hydrochloric acid.[6][9][13]

Visualizing the Two-Step Pathway

Caption: Two-step synthesis via a nitro-intermediate.

Detailed Experimental Protocol for Reduction (using SnCl₂)

-

Reaction Setup: In a round-bottom flask, dissolve 5-nitro-2-propyl-1,3-benzoxazole (1.0 eq) in ethanol.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution, followed by concentrated hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux (around 78 °C) for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Work-up: Cool the reaction mixture and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

-

Filtration: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[9]

| Parameter | Value |

| Reducing Agent | Tin(II) Chloride Dihydrate / HCl |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 2-4 hours |

| Expected Yield | 85-95% |

Characterization of 2-Propyl-1,3-benzoxazol-5-amine

The successful synthesis of the target compound must be confirmed by a suite of analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the benzoxazole ring). The aromatic protons will appear as a set of multiplets in the aromatic region, and the amino protons will likely be a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the three carbons of the propyl group and the aromatic carbons of the benzoxazole ring. The carbon atom at the 2-position of the benzoxazole ring will be significantly downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching vibrations of the benzoxazole ring system.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (176.22 g/mol ).[3]

Safety Considerations

-

2,4-Diaminophenol and its salts: These compounds are harmful if swallowed and can cause skin and eye irritation.[4][5][6][7]

-

Butyric acid: It is a corrosive liquid that can cause severe skin burns and eye damage. It also has a strong, unpleasant odor.[8][9][10][11][12]

-

Polyphosphoric acid: PPA is a corrosive and hygroscopic substance that can cause severe burns.[1][3][13]

-

Tin(II) chloride: This compound is harmful if swallowed and can cause skin and eye irritation.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide has outlined two reliable and efficient synthetic routes for the preparation of 2-Propyl-1,3-benzoxazol-5-amine. The choice between the direct condensation and the nitro-intermediate pathway will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both methods are well-established in the principles of organic synthesis and provide a solid foundation for the production of this valuable building block for further research and development in the pharmaceutical and materials science industries.

References

- So, Y., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry, 62(11), 3552–3561.

- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.

- Common Organic Chemistry. Nitro Reduction - SnCl2.

- Semantic Scholar. (1997).

- Common Organic Chemistry. Nitro Reduction - Common Conditions.

- Aromatic Reactions. Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).

- Wikipedia. Reduction of nitro compounds.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Kasthuri, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

- ResearchGate. (2015).

- BenchChem. (2025).

- Sigma-Aldrich. 2-propyl-1,3-benzoxazol-5-amine.

- Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2020). Scientific Reports.

- Chem-Impex. 2-Phenyl-1,3-benzoxazol-5-amine.

- ResearchGate.

- MDPI. (2017).

- ResearchGate. (2023).

- ResearchGate.

- Nguyen, T. H. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.

- BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.

- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.

- Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities.

- Chakraborti, A. K., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.

- BenchChem.

- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008).

- ResearchGate. (2018). Biologically active Benzoxazole: A comprehensive review.

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.

- ResearchGate. (2020).

- BenchChem. (2025).

- MDPI.

- Google Patents. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.

- ESA-IPB.

- MDPI. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts.

Sources

- 1. US2429178A - Benzoxazoles and method of preparation - Google Patents [patents.google.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. US3912748A - Benzoxazole derivatives - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]

- 11. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]

- 12. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzoxazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2-Propyl-1,3-benzoxazol-5-amine and the Broader Benzoxazole Scaffold in Drug Discovery

This guide provides a comprehensive technical overview of 2-Propyl-1,3-benzoxazol-5-amine, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds. While specific research on this particular analog is limited in publicly accessible literature, this document will situate the compound within the well-established context of 2-substituted benzoxazoles, offering insights into its potential synthesis, biological activities, and avenues for future investigation. This guide is intended for researchers, medicinal chemists, and drug development professionals.

Introduction to 2-Propyl-1,3-benzoxazol-5-amine

2-Propyl-1,3-benzoxazol-5-amine is a small molecule belonging to the benzoxazole family. The benzoxazole core, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The specific substitution of a propyl group at the 2-position and an amine group at the 5-position of the benzoxazole ring in the title compound suggests its potential for unique pharmacological properties and as a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Propyl-1,3-benzoxazol-5-amine is presented in the table below. These properties are essential for its handling, formulation, and in predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 886361-62-2 | [6] |

| Molecular Formula | C10H12N2O | [6][7] |

| Molecular Weight | 176.22 g/mol | [7][8] |

| Appearance | (Not specified in available literature) | |

| Solubility | (Not specified in available literature) | |

| Melting Point | (Not specified in available literature) | |

| Boiling Point | (Not specified in available literature) |

Synthesis of 2-Substituted Benzoxazoles

Below is a representative workflow for the synthesis of 2-substituted benzoxazoles, which can be adapted for the synthesis of 2-Propyl-1,3-benzoxazol-5-amine.

Caption: General workflow for the synthesis of 2-Propyl-1,3-benzoxazol-5-amine.

Exemplary Protocol for the Synthesis of a 2-Substituted Benzoxazole Derivative

The following protocol is a general procedure for the synthesis of 2-aryl benzoxazoles, which can be adapted for alkyl-substituted analogs.[10]

Materials:

-

2-Aminophenol (1.0 mmol)

-

Aromatic aldehyde (1.1 mmol)

-

Catalyst (e.g., fly-ash, 0.5 g)[3]

-

Toluene (20 mL)

-

Nitrogen atmosphere

-

Round-bottom flask (50 mL)

-

Stirring apparatus and heating mantle

Procedure:

-

To a 50 mL round-bottom flask, add 2-aminophenol, the aromatic aldehyde, and the catalyst.

-

Flush the flask with nitrogen and add toluene.

-

Stir the mixture at 110-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the catalyst and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterize the final product using spectroscopic methods such as NMR and Mass Spectrometry.

Pharmacological Profile and Potential Applications

The benzoxazole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[1][2]

Antimicrobial Activity

Many 2-substituted benzoxazole derivatives have demonstrated potent antibacterial and antifungal activities.[2][3] Some studies suggest that these compounds may exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication.[3] The presence of the amine group at the 5-position of 2-Propyl-1,3-benzoxazol-5-amine could potentially enhance its antimicrobial properties or provide a handle for further derivatization to improve its activity spectrum.

Anticancer Activity

The benzoxazole core is found in several compounds with significant anticancer properties.[4] These derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and liver cancer cells.[2] The mechanism of action for their anticancer effects can be diverse, and further studies would be needed to determine the potential of 2-Propyl-1,3-benzoxazol-5-amine in this area.

Anti-inflammatory Activity

Certain benzoxazole derivatives have been investigated as anti-inflammatory agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[5] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5]

The potential biological activities of 2-substituted benzoxazoles are summarized in the following diagram:

Caption: Diverse pharmacological activities of the 2-substituted benzoxazole scaffold.

Future Directions and Research Opportunities

Given the limited specific data on 2-Propyl-1,3-benzoxazol-5-amine, there are numerous opportunities for further research:

-

Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol for this specific compound is a crucial first step.

-

Comprehensive biological screening: The compound should be screened against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and inflammatory markers.

-

Structure-Activity Relationship (SAR) studies: The propyl group at the 2-position and the amine at the 5-position can be systematically modified to understand their contribution to biological activity and to develop more potent and selective analogs.

-

Mechanism of action studies: For any identified biological activity, detailed mechanistic studies should be conducted to elucidate the molecular targets and signaling pathways involved.

Conclusion

2-Propyl-1,3-benzoxazol-5-amine is a chemical entity with significant potential, stemming from its core benzoxazole structure that is prevalent in many biologically active compounds. While direct research on this molecule is sparse, the extensive literature on related 2-substituted benzoxazoles provides a strong foundation for its synthesis and a rationale for the exploration of its pharmacological properties. This guide serves as a starting point for researchers and drug developers interested in unlocking the therapeutic potential of this compound and the broader benzoxazole class.

References

-

Kakkar, S., et al. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Frontiers in Chemistry, 6, 62. [Link][3]

-

PubChem. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine. Retrieved from [Link][12]

-

Gnanasekaran, S., et al. (2020). Synthesis and biological evaluation of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and their schiff bases. AWS Publications. [Link][1][13]

-

Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link][9]

-

Kwiecień, H., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 727-742. [Link][2]

-

Sharma, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24654-24683. [Link][10]

-

Rakas, A., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 30(1), 1. [Link][4]

-

Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link][11]

-

Ertan-Bolelli, T., et al. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. Medicinal Chemistry Research, 25(4), 719-731. [Link][14]

-

Brown, A. R., et al. (2017). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). ACS Medicinal Chemistry Letters, 8(11), 1162-1167. [Link][15]

-

Khan, I., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Letters in Drug Design & Discovery, 19(1), 84-95. [Link][5]

-

Singh, L. P., et al. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Semantic Scholar. [Link][16]

-

MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link][17]

-

Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716. [Link][18]

-

PubChem. (n.d.). 2-(2-Ethoxyethylsulfinyl)-1,3-benzoxazol-5-amine. Retrieved from [Link][19]

Sources

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-propyl-1,3-benzoxazol-5-amine | 886361-62-2 [sigmaaldrich.com]

- 7. 2-PROPYL-1,3-BENZOXAZOL-5-AMINE CAS#: 886361-62-2 [amp.chemicalbook.com]

- 8. 2-Propyl-1,3-benzoxazol-5-amine | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 9. mdpi.com [mdpi.com]

- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Phenyl-1,3-benzoxazol-5-amine | C13H10N2O | CID 721059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. | Semantic Scholar [semanticscholar.org]

- 17. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine [mdpi.com]

- 18. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-(2-Ethoxyethylsulfinyl)-1,3-benzoxazol-5-amine | C11H14N2O3S | CID 61368650 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Propyl-1,3-benzoxazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-propyl-1,3-benzoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific data for this molecule is not extensively published, this document, grounded in the established chemistry of benzoxazole derivatives, offers a scientifically rigorous exploration of its synthesis, structural elucidation, and potential as a scaffold in drug development. We will delve into a proposed synthetic pathway, detailed analytical characterization protocols, and a discussion of its prospective biological activities, drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, an aromatic bicyclic heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for engaging with biological targets.[2] Benzoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone feature the benzoxazole core, underscoring its therapeutic relevance.[4] The 2- and 5-positions of the benzoxazole ring are common sites for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.[5] The title compound, 2-propyl-1,3-benzoxazol-5-amine, combines an alkyl substituent at the 2-position, which can influence lipophilicity and target engagement, with an amino group at the 5-position, a key functional handle for further derivatization or direct interaction with biological receptors.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount. The IUPAC name for the compound of interest is 2-propyl-1,3-benzoxazol-5-amine .

Structural Information

| Identifier | Value |

| IUPAC Name | 2-propyl-1,3-benzoxazol-5-amine |

| CAS Number | 886361-62-2 |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Canonical SMILES | CCCc1nc2cc(N)ccc2o1 |

| InChI Key | WYENCKOREHAFMD-UHFFFAOYSA-N |

Predicted Physicochemical Properties

While experimental data is limited, the following properties can be predicted based on the structure:

| Property | Predicted Value |

| LogP | 2.5 - 3.0 |

| Topological Polar Surface Area (TPSA) | 51.3 Ų |

| Hydrogen Bond Donors | 1 (amine group) |

| Hydrogen Bond Acceptors | 2 (oxazole nitrogen and oxygen) |

| Rotatable Bonds | 2 |

These predicted properties suggest that 2-propyl-1,3-benzoxazol-5-amine is likely to have moderate lipophilicity and good membrane permeability, characteristics that are often desirable in drug candidates.

Proposed Synthesis of 2-Propyl-1,3-benzoxazol-5-amine

The most common and direct method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[6] For the synthesis of 2-propyl-1,3-benzoxazol-5-amine, a plausible and efficient route involves the reaction of 2,4-diaminophenol with butyric acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Propyl-1,3-benzoxazol-5-amine

Abstract: The benzoxazole scaffold is a privileged heterocyclic system renowned for its broad spectrum of biological activities, making it a focal point in medicinal chemistry and drug development.[1][2][3] This technical guide provides a comprehensive overview of a specific derivative, 2-Propyl-1,3-benzoxazol-5-amine (CAS No. 886361-62-2). We delve into its structural, physical, and chemical properties, offering both theoretical predictions and detailed, field-proven experimental protocols for its characterization. This document is designed to serve as a foundational resource for researchers and scientists engaged in the synthesis, analysis, and application of novel benzoxazole-based compounds, particularly in the early phases of drug discovery.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. 2-Propyl-1,3-benzoxazol-5-amine consists of a benzene ring fused to an oxazole ring, substituted with a propyl group at the 2-position and an amine group at the 5-position. This specific arrangement of functional groups dictates its physicochemical behavior and reactivity.

Caption: Chemical structure of 2-Propyl-1,3-benzoxazol-5-amine.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 886361-62-2 | [4][5] |

| Molecular Formula | C₁₀H₁₂N₂O | [5] |

| Molecular Weight | 176.22 g/mol | [5] |

| InChI Key | WYENCKOREHAFMD-UHFFFAOYSA-N |[5] |

Physical Properties and Their Experimental Determination

While specific experimental data for this compound is not extensively published, we can infer its properties based on its structure and the characteristics of similar benzoxazole derivatives. It is expected to be a solid at room temperature, likely with a pale yellow or brown appearance, a common trait for aromatic amines.[6]

Table 2: Physical Property Profile

| Property | Value / Expected Value | Comments |

|---|---|---|

| Physical State | Solid (Predicted) | Based on analogs like 2-Phenyl-1,3-benzoxazol-5-amine.[6] |

| Melting Point | Not available in literature | Requires experimental determination. Pure compounds exhibit a sharp melting range (0.5-1.0°C). |

| Boiling Point | Not available in literature | High, due to aromatic structure and hydrogen bonding capability. |

| Solubility | Insoluble in water (Predicted) | Expected to be soluble in polar organic solvents (e.g., DMSO, MeOH, acetone). The amine group may confer slight solubility in acidic aqueous solutions.[7][8] |

| pKa | Not available in literature | The 5-amino group is basic. The pKa is expected to be typical of an aromatic amine, likely in the 4-5 range. |

Causality-Driven Experimental Protocols

Protocol 2.1.1: Melting Point Determination

-

Rationale: Determining the melting point is a fundamental technique to assess the purity of a crystalline solid. Impurities typically depress and broaden the melting range.[9] This protocol uses a digital melting point apparatus for precision.

-

Methodology:

-

Sample Preparation: Finely grind a small amount (2-3 mg) of the compound to ensure uniform heat distribution.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]

-

Apparatus Setup: Place the capillary tube into the heating block of the Mel-Temp apparatus or a similar device.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement.

-

Precise Determination: Allow the block to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow rate of 1-2°C per minute near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[11] For a pure compound, this range should be narrow.

-

Validation: Repeat the determination at least twice to ensure reproducibility. Consistent values confirm the accuracy of the measurement.

-

Protocol 2.1.2: Solubility Characterization

-

Rationale: Understanding a compound's solubility is critical for its application in biological assays, formulation, and purification (e.g., crystallization). This protocol systematically evaluates solubility in a range of solvents, which also provides insight into the compound's polarity and functional groups.[7][12] The basicity of the amine group is probed using dilute acid.

-

Methodology:

-

Sample Preparation: Weigh approximately 10 mg of the compound into separate, labeled test tubes or 1.5 mL vials.

-

Solvent Addition: Add 1 mL of the test solvent to each tube. The choice of solvents should span a range of polarities.

-

Agitation: Vigorously shake or vortex each tube for 60 seconds.[12]

-

Observation: Visually inspect for dissolution. Classify as:

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid remains largely unchanged.

-

-

Self-Validation: For samples soluble in acidic or basic solutions, neutralize the solution. The reappearance of a precipitate validates that a salt was formed, confirming the acidic or basic nature of the compound.

-

Sources

- 1. jocpr.com [jocpr.com]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-PROPYL-1,3-BENZOXAZOL-5-AMINE CAS#: 886361-62-2 [amp.chemicalbook.com]

- 5. 2-propyl-1,3-benzoxazol-5-amine | 886361-62-2 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. quora.com [quora.com]

- 9. athabascau.ca [athabascau.ca]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. chem.ws [chem.ws]

Elucidating the Mechanism of Action for Novel Benzoxazole Scaffolds: A Research Framework for 2-Propyl-1,3-benzoxazol-5-amine

An In-Depth Technical Guide

Abstract: The benzoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. While the broader class is well-studied, the specific mechanism of action for many novel derivatives, such as 2-Propyl-1,3-benzoxazol-5-amine, remains uncharacterized. This technical guide presents a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of such novel chemical entities. We will use 2-Propyl-1,3-benzoxazol-5-amine as a case study to detail a phased experimental strategy, from initial target identification to in-depth mechanistic validation. This document serves not as a review of existing data, but as a proactive roadmap for discovery, grounded in established scientific principles and state-of-the-art methodologies.

Part 1: Foundational Analysis & Hypothesis Formulation

Molecular Profile of 2-Propyl-1,3-benzoxazol-5-amine

The subject of our investigation is 2-Propyl-1,3-benzoxazol-5-amine. Its structure consists of a fused benzene and oxazole ring, forming the benzoxazole core. Key substitutions include a propyl group at the 2-position and an amine group at the 5-position.

-

Benzoxazole Core: This planar, heterocyclic system is known for its ability to participate in π-stacking and hydrogen bonding, making it an effective pharmacophore for interacting with biological targets like enzymes and receptors.

-

2-Propyl Group: This aliphatic side chain adds lipophilicity to the molecule, which may enhance its ability to cross cellular membranes and influence its binding affinity within hydrophobic pockets of target proteins.

-

5-Amine Group: The primary amine is a key functional group that can act as a hydrogen bond donor and a base. Its position on the benzene ring can significantly influence the molecule's electronic properties and metabolic stability.

The Benzoxazole Scaffold: A Precedent for Diverse Bioactivity

Benzoxazole derivatives have demonstrated a remarkable range of biological activities, providing a logical starting point for forming a mechanistic hypothesis. Known activities include:

-

Antimicrobial Agents: Many benzoxazoles interfere with bacterial DNA gyrase or disrupt cell wall synthesis.

-

Anticancer Agents: Certain derivatives have been shown to inhibit topoisomerases, tubulin polymerization, or various protein kinases involved in oncogenic signaling.

-

Kinase Inhibitors: The scaffold is a common feature in small-molecule kinase inhibitors designed to target ATP-binding sites.

-

Ion Channel Modulators: Some benzoxazoles have been found to modulate the activity of calcium or potassium channels.

Initial Hypothesis: Based on the prevalence of the benzoxazole scaffold in oncology and infectious disease research, our primary hypothesis is that 2-Propyl-1,3-benzoxazol-5-amine functions as either a protein kinase inhibitor or a DNA-interacting agent. This hypothesis provides a focused direction for the initial phase of experimental investigation.

Part 2: A Phased Strategy for Mechanistic Discovery

A logical, multi-phase approach is essential to efficiently and accurately determine the mechanism of action. We propose a three-phase workflow: (1) Target Discovery and Initial Validation, (2) Cellular Target Engagement and Pathway Analysis, and (3) In-depth Biophysical and Functional Characterization.

Phase 1: Target Discovery & Initial Validation

The objective of this phase is to rapidly identify the most probable biological targets of the compound. We will employ a dual-pronged approach combining broad, unbiased screening with focused, hypothesis-driven assays.

Caption: Phase 1 Workflow: Parallel phenotypic and target-based screening.

-

Objective: To determine if the compound inhibits any kinases from a large, representative panel.

-

Methodology:

-

Prepare a 10 mM stock solution of 2-Propyl-1,3-benzoxazol-5-amine in 100% DMSO.

-

Submit the compound to a commercial service (e.g., Eurofins Discovery, Reaction Biology) for screening against a panel of >400 human kinases at a fixed concentration (typically 1 µM or 10 µM).

-

The assay format is typically a radiometric (³³P-ATP) or fluorescence-based method measuring substrate phosphorylation.

-

Request raw data as "% Inhibition" relative to a vehicle control (DMSO).

-

-

Causality & Rationale: This unbiased screen provides a comprehensive overview of the compound's selectivity. A highly selective "hit" on one or a few kinases is a strong indicator of a specific mechanism. A "promiscuous" hit profile may suggest off-target effects or a non-specific mode of action.

-

Self-Validation: The panel includes numerous positive and negative control compounds, and results are typically normalized to internal assay controls (Z'-factor) to ensure data quality and reproducibility.

-

Objective: To test the hypothesis that the compound directly interacts with DNA.

-

Methodology:

-

Utilize a fluorescence-based assay with a DNA-binding dye like ethidium bromide (EtBr) or PicoGreen.

-

In a 96-well plate, combine calf thymus DNA (ctDNA) and EtBr to establish a stable, high-fluorescence baseline.

-

Add increasing concentrations of 2-Propyl-1,3-benzoxazol-5-amine to the wells.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure fluorescence (Excitation/Emission ~520/600 nm for EtBr).

-

A known DNA intercalator (e.g., Doxorubicin) serves as the positive control.

-

-

Causality & Rationale: If the compound intercalates into the DNA helix, it will displace the EtBr, leading to a dose-dependent quenching of the fluorescence signal. This provides direct evidence of a physical interaction with DNA.

Phase 2: Cellular Target Engagement & Pathway Analysis

Once a primary target or biological process is identified in Phase 1, the next critical step is to confirm that the compound engages this target within a living cell and modulates the expected downstream signaling pathway.

If Phase 1 identified, for example, Mitogen-Activated Protein Kinase Kinase (MEK1) as a primary target, we would hypothesize that the compound inhibits the RAS/RAF/MEK/ERK pathway.

Caption: Hypothetical inhibition of the MEK1/2 node in the MAPK pathway.

-

Objective: To measure the phosphorylation status of a downstream substrate to confirm inhibition of an upstream kinase.

-

Methodology:

-

Culture a relevant cell line (e.g., A375 melanoma cells, which have a constitutively active MAPK pathway) in 6-well plates.

-

Treat cells with a dose-response curve of 2-Propyl-1,3-benzoxazol-5-amine (e.g., 0.1, 1, 10 µM) for a set time (e.g., 2 hours). Include a DMSO vehicle control.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for both phosphorylated ERK (p-ERK) and total ERK (t-ERK).

-

Use a loading control antibody (e.g., GAPDH or β-Actin) to ensure equal protein loading.

-

Apply HRP-conjugated secondary antibodies and detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Causality & Rationale: A potent and specific MEK inhibitor should cause a dose-dependent decrease in the p-ERK signal without affecting the t-ERK or loading control signals. This directly demonstrates functional inhibition of the pathway in a cellular context.

-

Self-Validation: The inclusion of total protein and loading controls is a self-validating system. It confirms that any observed decrease in the phospho-protein is due to kinase inhibition, not a general cytotoxic effect or unequal sample loading.

Part 3: In-depth Biophysical & Functional Characterization

The final phase involves detailed biophysical assays to quantify the binding interaction between the compound and its validated target, providing definitive proof of a direct mechanism.

-

Objective: To directly measure the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound-protein interaction.

-

Methodology:

-

Express and purify the recombinant target protein (e.g., MEK1).

-

Prepare a solution of the target protein (e.g., 20 µM) in the ITC cell and a solution of the compound (e.g., 200 µM) in the injection syringe, using the same dialysis buffer to minimize heat of dilution effects.

-

Perform a series of small, precise injections of the compound into the protein solution while measuring the minute heat changes associated with binding.

-

Integrate the heat-release peaks and fit the data to a suitable binding model (e.g., one-site binding) to calculate the thermodynamic parameters.

-

-

Causality & Rationale: ITC is the gold standard for characterizing binding interactions. It provides a complete thermodynamic profile of the binding event without requiring labels or immobilization. A low K_D value (e.g., in the nanomolar range) indicates a high-affinity interaction, strongly supporting a direct binding mechanism.

All quantitative data should be summarized for clear interpretation.

| Assay Type | Parameter | Result (Hypothetical) | Interpretation |

| Kinase Panel Screen | % Inhibition @ 1 µM (MEK1) | 98% | Potent activity against MEK1 |

| Kinase Panel Screen | % Inhibition @ 1 µM (Other) | < 20% | Highly selective for MEK1 |

| Cellular Western Blot | p-ERK IC₅₀ | 150 nM | Potent inhibition of the target pathway in cells |

| Isothermal Titration Calorimetry | Binding Affinity (K_D) | 85 nM | High-affinity, direct binding to MEK1 protein |

| Isothermal Titration Calorimetry | Stoichiometry (n) | 1.05 | A 1:1 binding ratio of compound to protein |

Conclusion

This technical guide outlines a rigorous, multi-phased research plan to elucidate the mechanism of action for a novel compound, 2-Propyl-1,3-benzoxazol-5-amine. By progressing from broad, unbiased screening to specific cellular pathway analysis and finally to direct biophysical characterization, this framework provides a self-validating system for generating high-confidence mechanistic data. While the specific outcomes are presented hypothetically, the methodologies and logical flow represent a field-proven strategy applicable to any early-stage drug discovery program. This structured approach ensures that research efforts are efficient, scientifically sound, and capable of revealing the precise biological function of novel chemical matter.

References

This section would be populated with real, authoritative links to the methodologies cited if this were a real research project. The following are representative examples of the types of sources that would be included.

- Title: Kinase Screening Services Source: Eurofins Discovery URL:https://www.eurofinsdiscoveryservices.com/

- Title: A Simple and Rapid Fluorescence-Based Method for the Determination of DNA Intercalation Source: Journal of Chemical Education URL:https://pubs.acs.org/doi/abs/10.1021/ed083p1362

- URL:https://www.bio-rad.

- Title: Isothermal Titration Calorimetry (ITC)

- Title: The Cell Painting Assay: A Review Source: Journal of Cell Science URL:https://journals.biologists.com/jcs/article/133/21/jcs245823/226074/The-Cell-Painting-assay-a-review

The Ascendant Therapeutic Potential of 2-Alkyl-1,3-Benzoxazol-5-amine Derivatives: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The benzoxazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a vast array of compounds with significant biological activities. This technical guide delves into the synthesis, biological evaluation, and mechanistic understanding of a promising subclass: 2-alkyl-1,3-benzoxazol-5-amine derivatives. While the broader class of 2-substituted benzoxazoles has been extensively studied, this guide will focus on derivatives bearing an alkyl group at the 2-position and an amine at the 5-position, with a particular emphasis on the conceptual framework for 2-propyl-1,3-benzoxazol-5-amine derivatives. Although specific literature on the 2-propyl variant is limited, this guide will synthesize data from closely related analogues to provide a comprehensive overview of their potential as therapeutic agents, particularly in the realms of oncology and infectious diseases.

Introduction: The Benzoxazole Core in Drug Discovery

Benzoxazoles, bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring, are of immense interest to medicinal chemists. Their structural similarity to endogenous purine bases allows for potential interactions with biological macromolecules, leading to a diverse range of pharmacological effects.[1] Derivatives of this scaffold have been reported to exhibit a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. Notably, substitutions at the 2 and 5-positions have been shown to be critical for modulating potency and selectivity.[4] The introduction of an amine group at the 5-position, in particular, can enhance biological activity and provide a key handle for further chemical modification and optimization of pharmacokinetic properties.

Synthetic Strategies for 2-Alkyl-1,3-Benzoxazol-5-amine Derivatives

The synthesis of 2-alkyl-1,3-benzoxazol-5-amine derivatives can be achieved through a multi-step process, typically commencing with the construction of the benzoxazole core followed by functional group manipulations. A general and adaptable synthetic route is proposed based on established methodologies for related benzoxazole compounds.[5]

Core Synthesis: Cyclocondensation Approach

The cornerstone of the synthesis is the cyclocondensation of an ortho-aminophenol with a suitable carboxylic acid or its derivative. For the synthesis of 2-alkyl derivatives, an aliphatic carboxylic acid is employed.

Step 1: Synthesis of 2-Alkyl-5-nitrobenzoxazole

The initial step involves the reaction of 2-amino-4-nitrophenol with an appropriate alkyl carboxylic acid (e.g., butyric acid for the 2-propyl derivative) in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.[5]

-

Reaction: 2-amino-4-nitrophenol + CH₃(CH₂)₂COOH --(PPA, 170-200°C)--> 2-Propyl-5-nitro-1,3-benzoxazole

Step 2: Reduction of the Nitro Group

The nitro group at the 5-position is then reduced to the corresponding amine. This transformation can be effectively carried out using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C with H₂) or metal-acid combinations (e.g., SnCl₂/HCl or Fe/NH₄Cl).[5]

-

Reaction: 2-Propyl-5-nitro-1,3-benzoxazole --([H])--> 2-Propyl-1,3-benzoxazol-5-amine

The following diagram illustrates the general synthetic workflow:

Caption: General Synthetic Pathway for 2-Alkyl-1,3-benzoxazol-5-amine Derivatives.

Experimental Protocol: A Representative Synthesis of 2-Propyl-1,3-benzoxazol-5-amine

The following is a generalized protocol based on similar syntheses.[5]

Materials:

-

2-Amino-4-nitrophenol

-

Butyric acid

-

Polyphosphoric acid (PPA)

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Synthesis of 2-Propyl-5-nitro-1,3-benzoxazole:

-

A mixture of 2-amino-4-nitrophenol (1 equivalent) and butyric acid (1.2 equivalents) in polyphosphoric acid is heated to 170-200°C for 2-3 hours.

-

The reaction mixture is cooled to room temperature and then poured into ice-water.

-

The resulting mixture is neutralized with a saturated sodium bicarbonate solution.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Synthesis of 2-Propyl-1,3-benzoxazol-5-amine:

-

2-Propyl-5-nitro-1,3-benzoxazole (1 equivalent) is dissolved in ethanol.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Biological Activities of 2-Alkyl-1,3-Benzoxazol-5-amine Derivatives

The biological profile of 2-alkyl-1,3-benzoxazol-5-amine derivatives is not extensively documented for the 2-propyl variant specifically. However, based on the broader class of 2,5-disubstituted benzoxazoles, significant potential in antimicrobial and anticancer applications can be inferred.[6][7]

Antimicrobial Activity

Benzoxazole derivatives are known to exhibit a wide spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The presence of an amino group at the 5-position and an alkyl group at the 2-position could contribute to favorable interactions with microbial targets. The lipophilicity conferred by the alkyl chain may enhance membrane permeability, a crucial factor for antimicrobial efficacy.

Table 1: Representative Antimicrobial Activity of 2,5-Disubstituted Benzoxazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2,5-disubstituted benzoxazoles | Staphylococcus aureus | 7.8 - 250 | [8] |

| 2,5-disubstituted benzoxazoles | Pseudomonas aeruginosa | 7.8 - 250 | [8] |

| 2,5-disubstituted benzoxazoles | Candida krusei | 7.8 - 250 | [8] |

Note: The data presented is for a range of 2,5-disubstituted benzoxazoles and not specifically for 2-propyl-1,3-benzoxazol-5-amine.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-substituted benzoxazoles against various cancer cell lines.[7][9] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases. The 5-amino group can act as a crucial pharmacophoric element, forming hydrogen bonds with target proteins.

Table 2: Representative Anticancer Activity of 2-Substituted Benzoxazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine | HeLa | 0.38 | [10] |

| 2-substituted benzoxazoles | HCT116 | Varies | [6] |

| Benzoxazole derivatives | Breast Cancer Cell Lines | Varies | [9] |

Note: The data presented is for various 2-substituted benzoxazole derivatives and not specifically for 2-propyl-1,3-benzoxazol-5-amine.

Putative Mechanism of Action

While the precise molecular targets of 2-propyl-1,3-benzoxazol-5-amine derivatives remain to be elucidated, plausible mechanisms can be postulated based on the known activities of related benzoxazole compounds.

Antimicrobial Mechanism

One potential mechanism of antimicrobial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2] The planar benzoxazole ring system can intercalate into the DNA, while the substituents at the 2 and 5-positions can interact with the enzyme's active site.

Anticancer Mechanism

In the context of cancer, 2-substituted benzoxazoles have been shown to target various components of cellular signaling pathways. A potential mechanism for 2-alkyl-1,3-benzoxazol-5-amine derivatives could involve the inhibition of protein kinases that are often dysregulated in cancer. The 5-amino group could serve as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the kinase.

The following diagram illustrates a hypothetical mechanism of action involving kinase inhibition:

Sources

- 1. US2935514A - Benzimidazoles - Google Patents [patents.google.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Propyl-1,3-benzoxazol-5-amine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing novel therapeutic agents. Within this esteemed class of compounds, 2-Propyl-1,3-benzoxazol-5-amine emerges as a molecule of significant interest. This guide provides a comprehensive exploration of its potential applications, grounded in established principles of medicinal chemistry and supported by analogous research on related benzoxazole derivatives. We will delve into its structural attributes, potential therapeutic targets, and a roadmap for its preclinical evaluation.

Part 1: Foundational Chemistry and Structural Rationale

The therapeutic potential of 2-Propyl-1,3-benzoxazol-5-amine is intrinsically linked to its unique structural features: the benzoxazole core, the 2-propyl substituent, and the 5-amino group.

-

The Benzoxazole Core: This bicyclic system, formed by the fusion of a benzene ring and an oxazole ring, is a key pharmacophore found in numerous biologically active compounds. Its planarity allows for effective π-π stacking interactions with aromatic residues in protein targets. The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding, crucial for molecular recognition.

-

The 2-Propyl Group: The alkyl substituent at the C2 position introduces a lipophilic character to the molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets within target proteins. The size and conformation of the propyl group can be fine-tuned to optimize binding affinity and selectivity.

-

The 5-Amino Group: The primary amine at the C5 position is a versatile functional group. It can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. Furthermore, this amino group serves as a synthetic handle for the facile generation of a diverse library of derivatives, enabling the exploration of structure-activity relationships (SAR).

Part 2: Potential Therapeutic Applications and Mechanistic Hypotheses

While direct studies on 2-Propyl-1,3-benzoxazol-5-amine are limited, the extensive research on analogous benzoxazole-containing molecules allows us to formulate credible hypotheses regarding its potential therapeutic applications.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant potential as antimicrobial agents. The proposed mechanism often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

-

Hypothesized Mechanism: It is plausible that 2-Propyl-1,3-benzoxazol-5-amine could target bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. The benzoxazole core could intercalate with DNA, while the propyl and amino groups could form specific interactions within the enzyme's binding site.

Anticancer Potential

A substantial number of benzoxazole-containing compounds have been investigated for their anticancer properties. Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis.

-

Hypothesized Mechanism: The structural similarity of the benzoxazole core to purine bases suggests that it could act as a kinase inhibitor. Many kinases play a pivotal role in cancer cell signaling pathways. The 5-amino group could be crucial for forming hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.

Neurological Disorders

The blood-brain barrier permeability of some benzoxazole derivatives has led to their investigation for the treatment of neurological disorders.

-

Hypothesized Mechanism: Compounds with a similar scaffold have shown activity as monoamine oxidase (MAO) inhibitors. MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition can be beneficial in conditions like Parkinson's disease and depression. The 2-propyl and 5-amino groups could contribute to the selective binding to MAO isoforms.

Part 3: A Roadmap for Preclinical Evaluation

The following section outlines a strategic approach to investigate the therapeutic potential of 2-Propyl-1,3-benzoxazol-5-amine, from initial screening to preliminary in vivo assessment.

Synthesis and Library Development

The first step is the efficient synthesis of the parent compound and a focused library of derivatives to explore SAR.

Experimental Protocol: Synthesis of 2-Propyl-1,3-benzoxazol-5-amine

-

Nitration of Phenol: Start with the nitration of 4-aminophenol to yield 2-nitro-4-aminophenol.

-

Reduction: Reduce the nitro group to an amino group to obtain 2,4-diaminophenol.

-

Condensation and Cyclization: React the 2,4-diaminophenol with butyric acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures. This one-pot reaction leads to the formation of the benzoxazole ring.

-

Purification: Purify the crude product by column chromatography on silica gel.

Library Development Strategy:

-

Varying the C2-substituent: Replace the propyl group with other alkyl chains (ethyl, butyl), branched alkyl groups (isopropyl), and small aromatic rings to probe the steric and electronic requirements of the binding pocket.

-

Derivatization of the C5-amino group: Synthesize a series of amides, sulfonamides, and ureas to explore the impact of modifying the hydrogen bonding capacity and overall polarity.

In Vitro Screening and Target Identification

A tiered screening approach should be employed to identify the biological activity of the synthesized compounds.

Workflow for In Vitro Evaluation:

Initial Screening:

-

Antimicrobial: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[1][2]

-

Anticancer: Utilize a panel of human cancer cell lines (e.g., NCI-60) to assess cytotoxicity and determine the GI50 (concentration for 50% growth inhibition).[3][4][5][6]

-

Neurological: Employ in vitro models such as primary neuron cultures or neuroblastoma cell lines to evaluate neuroprotective effects or enzyme inhibition (e.g., MAO).[7][8][9]

Target Deconvolution: For promising "hits," identify the molecular target using techniques like:

-

Affinity Chromatography: Immobilize the active compound and identify binding proteins from cell lysates.

-

Thermal Shift Assays: Determine if the compound stabilizes a target protein.

-

Computational Docking: Predict binding modes to hypothesized targets.

Caption: A streamlined workflow for the in vitro evaluation of 2-Propyl-1,3-benzoxazol-5-amine.

In Vivo Efficacy Models

Promising lead compounds with favorable in vitro profiles should be advanced to in vivo studies to assess their efficacy in a physiological context.

Experimental Protocol: Murine Model of Bacterial Infection

-

Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

-

Treatment: Administer the test compound at various doses via an appropriate route (e.g., oral gavage, intravenous injection) at specified time points post-infection.

-

Monitoring: Monitor the survival of the mice over a period of 7-14 days.

-

Endpoint Analysis: At the end of the study, or upon euthanasia, collect organs (e.g., spleen, liver) to determine the bacterial load (Colony Forming Units - CFU).

Experimental Protocol: Xenograft Model for Anticancer Evaluation

-

Tumor Implantation: Subcutaneously implant human cancer cells (identified as sensitive in vitro) into immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Administer the test compound and a vehicle control to randomized groups of mice.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

-

Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Analyze biomarkers of target engagement if the mechanism of action is known.

Experimental Protocol: Animal Model of a Neurological Disorder

-

Disease Induction: Utilize a chemically-induced model of a neurological disorder, such as the MPTP model for Parkinson's disease, which causes dopaminergic neurodegeneration.

-

Treatment: Administer the test compound before, during, or after the induction of the disease to assess its prophylactic or therapeutic effects.

-

Behavioral Assessment: Conduct a battery of behavioral tests to evaluate motor function and coordination (e.g., rotarod test, open field test).

Part 4: Data Interpretation and Future Directions

The preclinical data generated from this comprehensive evaluation will provide a solid foundation for the future development of 2-Propyl-1,3-benzoxazol-5-amine and its derivatives.

Data Presentation:

Table 1: Hypothetical In Vitro Activity Profile of 2-Propyl-1,3-benzoxazol-5-amine Analogs

| Compound | C2-Substituent | C5-Modification | MIC (µg/mL) vs. S. aureus | GI50 (µM) vs. HeLa | MAO-B IC50 (nM) |

| Parent | Propyl | -NH2 | 16 | 5.2 | 78 |

| Analog 1 | Ethyl | -NH2 | 32 | 10.5 | 150 |

| Analog 2 | Isopropyl | -NH2 | 8 | 2.1 | 45 |

| Analog 3 | Propyl | -NH-C(O)CH3 | >64 | 25.8 | 500 |

Future Perspectives: A successful preclinical program for this benzoxazole series would pave the way for Investigational New Drug (IND)-enabling studies. Further optimization of the lead compounds would focus on improving their pharmacokinetic properties, reducing off-target toxicities, and establishing a definitive mechanism of action. The versatility of the 2-Propyl-1,3-benzoxazol-5-amine scaffold, coupled with a rigorous and well-designed evaluation strategy, holds immense promise for the discovery of novel therapeutics to address unmet medical needs.

References

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

-

5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases - ibidi. (2023, March 17). Retrieved January 17, 2026, from [Link]

-

Neurological Disease Assays In Vitro - Axion BioSystems. (n.d.). Retrieved January 17, 2026, from [Link]

-

in vitro Neurology Assay Services for Drug Discovery - Pharmaron. (n.d.). Retrieved January 17, 2026, from [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019, January). Retrieved January 17, 2026, from [Link]

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Retrieved January 17, 2026, from [Link]

-

In vitro neurology assays - InnoSer. (n.d.). Retrieved January 17, 2026, from [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved January 17, 2026, from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved January 17, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024, April 22). Retrieved January 17, 2026, from [Link]

-

In Vitro Antimicrobials - Pharmacology Discovery Services. (n.d.). Retrieved January 17, 2026, from [Link]

-

Cell-based Assays - MD Biosciences. (n.d.). Retrieved January 17, 2026, from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8). Retrieved January 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 7. vibiosphen.com [vibiosphen.com]

- 8. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

Spectroscopic Characterization of 2-Propyl-1,3-benzoxazol-5-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Propyl-1,3-benzoxazol-5-amine (CAS No. 886361-62-2).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The protocols and interpretations provided herein are grounded in established principles of spectroscopic analysis for benzoxazole derivatives.[4][5][6]

Introduction

2-Propyl-1,3-benzoxazol-5-amine belongs to the benzoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[6][7][8] Accurate structural elucidation and confirmation are critical for any research and development involving such novel compounds. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular structure. This guide will present the anticipated spectroscopic data for 2-Propyl-1,3-benzoxazol-5-amine and the methodologies to acquire and interpret it.

Molecular Structure

The structural formula of 2-Propyl-1,3-benzoxazol-5-amine is C₁₀H₁₂N₂O.

Caption: Molecular structure of 2-Propyl-1,3-benzoxazol-5-amine.

Spectroscopic Characterization Workflow

The structural confirmation of a newly synthesized benzoxazole derivative such as 2-Propyl-1,3-benzoxazol-5-amine typically follows a systematic analytical workflow. This ensures the unambiguous determination of its chemical identity and purity.

Caption: General workflow for spectroscopic characterization.[4]